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molecular formula C8H5BrF2O B1277475 4'-bromo-2',5'-difluoroacetophenone CAS No. 123942-11-0

4'-bromo-2',5'-difluoroacetophenone

Cat. No. B1277475
M. Wt: 235.02 g/mol
InChI Key: JPTNTBSBJPCXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901313B2

Procedure details

To a stirred mixture of 2-bromo-1,4-difluorobenzene (3.24 g, 16.81 mmol) and aluminium chloride (5.82 g, 43.7 mmol) at 60° C. under nitrogen was added dropwise acetyl chloride (1.98 g, 25.28 mmol 1). The mixture was stirred at 95° C. for 1.5 hr and then poured into ice (50 mL). To the mixture was added HCl (3 mL) followed by extraction into ether (20 mL×2). The ether extracts were washed with brine (20 mL) and then concentrated under reduced pressure to obtain the desired crude product (brown oil) as mixture with starting material (55:45) (2.67 g, 33%); 1H NMR (250 MHz, CHLOROFORM-d) delta 2.64 (3H, d, J=5.18 Hz), 7.42 (1H, dd, J=9.44, 5.18 Hz), 7.65 (1H, dd, J=8.45, 6.17 Hz).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[F:9].[Cl-].[Al+3].[Cl-].[Cl-].[C:14](Cl)(=[O:16])[CH3:15].Cl>>[Br:1][C:2]1[C:3]([F:9])=[CH:4][C:5]([C:14](=[O:16])[CH3:15])=[C:6]([F:8])[CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)F
Name
Quantity
5.82 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 95° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction into ether (20 mL×2)
WASH
Type
WASH
Details
The ether extracts were washed with brine (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1F)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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